6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole
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Overview
Description
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole is a nitrogen heterocycle with the molecular formula C19H12N2O. This compound is known for its high affinity for binding to the aryl hydrocarbon receptor (AHR), a key regulator of various physiological functions . It was initially identified as a photooxidized derivative of the amino acid tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole can be synthesized from tryptophan through a series of reactions involving photooxidation and enzymatic processes. The formation of this compound involves the precursor molecules indole-3-pyruvate and indole-3-acetaldehyde . In the gut, these precursor molecules are catalyzed by microbial aromatic-amino-acid transaminase .
Industrial Production Methods
the compound can be produced from tryptophan by exposure to sunlight, enzymes expressed in human cells, and microorganisms .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include various hydroxylated and formylated derivatives of indolo[3,2-b]carbazole .
Scientific Research Applications
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole has several scientific research applications:
Chemistry: It is used as a ligand in studies involving the aryl hydrocarbon receptor.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and autoimmune disorders.
Mechanism of Action
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole exerts its effects by binding to the aryl hydrocarbon receptor (AHR). Upon binding, the AHR translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT).
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: A parent compound with similar structural features.
2,8-Dihydroxyindolo[3,2-b]carbazole: A hydroxylated derivative with different functional properties.
4,8-Dihydroxyindolo[3,2-b]carbazole: Another hydroxylated derivative with unique biological activities.
Uniqueness
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole is unique due to its exceptionally high affinity for the aryl hydrocarbon receptor, making it a potent modulator of immune responses and a valuable compound in scientific research .
Properties
Molecular Formula |
C19H10N2O3 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,8-dihydroxyindolo[3,2-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,23-24H |
InChI Key |
UIVBYDODYNAQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C4=NC5=C(C4=CC3=N2)C=C(C=C5)O)C=O |
Origin of Product |
United States |
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